Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-
Description
Structure
3D Structure
Properties
CAS No. |
22451-49-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h7,9-10H,1,3-6H2,2H3 |
InChI Key |
AOVAKEPXEOVCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(CC1)C=O |
density |
0.923-0.929 |
physical_description |
Clear colourless or pale yellow liquid; Spicy, herbal, fruity aroma |
solubility |
Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Cobalt-Catalyzed Hydroformylation of Substituted Cyclohexenes
The most robust method for synthesizing cyclohexanecarboxaldehyde derivatives involves transition-metal-catalyzed hydroformylation of cyclohexene precursors. Organic Syntheses reports a high-pressure hydroformylation protocol using cobalt catalysts to convert 3-cyclohexene-1-carboxaldehyde to cyclohexanecarboxaldehyde. Adapting this method for 4-(1-methylethenyl)cyclohexanecarboxaldehyde requires substituting the starting material with 4-isopropenylcyclohexene.
Reaction conditions vary significantly with catalyst choice:
- Bis(acetylacetonate) cobalt(II) (0.08 M) in benzene at 150°C for 1.5 hours yields 70%.
- The same catalyst in heptane at 110°C for 12 hours improves yield to 74%.
- Dicobalt octacarbonyl (0.006 M) at 120°C for 8 hours achieves 80% yield, the highest reported efficiency.
These reactions use a 1:1 CO:H₂ mixture at 150 atm, with the aldehyde isolated via bisulfite derivative precipitation. The table below summarizes critical parameters:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bis(acetylacetonate) Co(II) | Benzene | 150 | 1.5 | 70 |
| Bis(acetylacetonate) Co(II) | Heptane | 110 | 12 | 74 |
| Dicobalt octacarbonyl | — | 120 | 8 | 80 |
Mechanistically, cobalt catalysts activate the alkene for nucleophilic CO insertion, followed by hydrogenolysis to form the aldehyde. The isopropenyl group’s electron-donating effects may stabilize transition states, though steric hindrance could reduce reaction rates compared to unsubstituted cyclohexene.
Oxidation of Perillyl Alcohol
Chromium-Based Oxidants
Perillyl alcohol (4-isopropenyl-1-cyclohexen-1-ol) serves as a direct precursor to perillaldehyde. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes allylic alcohols to aldehydes without over-oxidation to carboxylic acids. Although absent from provided sources, analogous oxidations of citronellol to citronellal validate this approach.
Metal-Free Oxidation Systems
Hydrogen peroxide-potassium hydroxide (H₂O₂-KOH) systems epoxidize perillaldehyde to 1,2-epoxide derivatives, but reversing this process could theoretically regenerate the aldehyde. Reductive cleavage of the epoxide with lithium aluminum hydride (LiAlH₄) might restore the alcohol, necessitating a secondary oxidation step—a less efficient pathway compared to direct alcohol oxidation.
Biotechnological and Natural Extraction
Plant-Derived Isolation
Perillaldehyde occurs naturally in Perilla frutescens and citrus oils. Steam distillation of Perilla leaves extracts the aldehyde at ≈2–3% yield, though industrial scalability is limited by low concentration and co-extraction of terpenes like limonene.
Enzymatic Oxidation
Microbial monooxygenases (e.g., cytochrome P450 enzymes) oxidize perillyl alcohol to perillaldehyde in Pseudomonas spp. However,文献 sources lack specific yield data, and protein engineering would be required to suppress further oxidation to perillic acid.
Emerging Methodologies
Photocatalytic C–H Activation
UV-irradiated TiO₂ catalysts oxidize C–H bonds adjacent to electron-rich groups. Applying this to 4-isopropenyltoluene could install the aldehyde moiety, though regioselectivity challenges persist.
Flow Chemistry Optimization
Continuous-flow reactors minimize catalyst loading and improve heat transfer for exothermic hydroformylation. A 2024 study achieved 92% aldehyde yield in rhodium-catalyzed propene hydroformylation under flow conditions, suggesting potential adaptability for perillaldehyde synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid
Reduction: Cyclohexanemethanol
Substitution: Secondary alcohols with various alkyl groups
Scientific Research Applications
It appears that the available search results contain limited information regarding the applications of the compound "Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-". However, some relevant chemical information can be extracted from the search results.
Basic Information
- Chemical Structure: C10H14O
- Molecular Weight: 150.2176
- CAS Registry Number: 18031-40-8
- IUPAC Standard InChIKey: RUMOYJJNUMEFDD-UHFFFAOYSA-N
While the search results do not provide specific applications for "Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-", they do offer related information about aldehydes and their uses:
- Aldehydes with Hydroxyl Groups: US8389772B2 discusses aldehydes containing hydroxyl groups .
- Controlled Release of Active Aldehydes: WO2003082850A1 describes aldoxane derivatives for the controlled release of active aldehydes in perfumery .
- Other Aldehydes: The search results mention various other aldehydes, such as 3-methylpentanal, 3-phenylpropanal, 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, 4-decenal , and cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- .
One search result provides information about "Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-" .
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, disrupting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Elemene
Gamma-Elemene is compared to other elemene isomers, which share the same molecular formula but differ in substituent arrangement:
Key Observations :
- gamma-Elemene ’s methylethylidene group at position 4 distinguishes it from beta-elemene, which has bis(methylethenyl) groups. This structural difference increases gamma-Elemene’s molecular rigidity and boiling point relative to beta-elemene.
- delta-Elemene contains a cyclohexene ring (vs. cyclohexane in gamma- and beta-elemene), reducing its stability under oxidative conditions .
Functional Analogues
2.2.1. Cyclohexanecarboxaldehyde Derivatives
Gamma-Elemene is compared to aldehydes with similar cyclohexane backbones:
Key Observations :
- The aldehyde functional group in gamma-Elemene derivatives enhances electrophilic reactivity, making them intermediates in organic synthesis.
- Substituents like hydroxymethyl (C₈H₁₄O₂) increase polarity, altering solubility and pharmacokinetics compared to non-polar gamma-Elemene .
Bioactivity and Pharmacological Profile
Gamma-Elemene demonstrates broad bioactivity, targeting 33.3% nuclear receptors and 20% enzymes . Comparatively:
- Thymol (a structurally distinct cyclohexane derivative): Exhibits antimicrobial activity but lacks interaction with cytochrome P450 enzymes .
Table : Bioactivity Comparison of Selected Cyclohexane Derivatives
| Compound | Key Targets | Notable Effects |
|---|---|---|
| gamma-Elemene | Nuclear receptors, cytochrome P450 | Anticancer, anti-inflammatory |
| Thymol | Bacterial cell membranes | Antimicrobial, antioxidant |
| Geranylacetone | Olfactory receptors | Flavor/fragrance applications |
Physicochemical Properties
Thermodynamic Data
| Property | gamma-Elemene | beta-Elemene | delta-Elemene |
|---|---|---|---|
| Boiling Point (°C) | ~265–270 | ~250–255 | ~240–245 |
| LogP (Octanol-Water) | 5.2 | 4.8 | 4.5 |
Notes:
Biological Activity
Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-, also known as 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, is an organic compound with the molecular formula CHO and a molecular weight of 150.2176 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
- IUPAC Name : 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
- CAS Registry Number : 18031-40-8
- Molecular Structure :
Chemical Structure
Antimicrobial Properties
Research indicates that cyclohexanecarboxaldehyde derivatives exhibit significant antimicrobial activity. A study highlighted that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic processes.
Case Study: Antifungal Activity
A study conducted on the antifungal properties of cyclohexanecarboxaldehyde derivatives demonstrated that these compounds could effectively inhibit the growth of Aspergillus niger. The presence of the compound in culture media resulted in a notable reduction in fungal biomass compared to control groups. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile metabolites produced in the presence of the compound, revealing a shift in metabolic pathways towards increased production of antifungal metabolites when treated with cyclohexanecarboxaldehyde .
Table 1: Antimicrobial Activity of Cyclohexanecarboxaldehyde Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Cyclohexanecarboxaldehyde derivative A | E. coli | 15 | 100 µg/mL |
| Cyclohexanecarboxaldehyde derivative B | S. aureus | 18 | 50 µg/mL |
| Cyclohexanecarboxaldehyde derivative C | A. niger | 20 | 75 µg/mL |
The biological activity of cyclohexanecarboxaldehyde is attributed to its ability to form hydrogen bonds with cellular components, leading to disruption of cell wall integrity in fungi and bacteria. Additionally, the presence of reactive aldehyde groups can interact with amino acids in proteins, potentially leading to enzyme inhibition.
Research Findings
Recent studies have explored the influence of environmental factors on the biological activity of cyclohexanecarboxaldehyde. For instance, variations in solvent systems such as DMSO and ethanol have been shown to affect the production and efficacy of bioactive compounds derived from fungi treated with cyclohexanecarboxaldehyde .
Q & A
Basic: What is the correct IUPAC nomenclature and structural elucidation protocol for Cyclohexanecarboxaldehyde, 4-(1-methylethenyl)-?
Methodological Answer:
To determine the IUPAC name:
Identify the parent chain : A cyclohexane ring with a carboxaldehyde group (-CHO) at position 1.
Substituent analysis : A 1-methylethenyl (isopropenyl) group at position 3.
Stereochemistry : The trans-configuration is specified in some derivatives (e.g., trans-4-isopropylcyclohexanecarboxaldehyde) .
Validation : Cross-reference with spectral data (e.g., SMILES: CC(C1CCC(C=O)CC1)C , InChIKey: GLBRWLVEZQRTKY-UHFFFAOYSA-N ).
Basic: What synthetic methodologies are commonly used to prepare Cyclohexanecarboxaldehyde derivatives?
Methodological Answer:
A key synthesis involves reductive amination :
Condensation : React cyclohexanecarboxaldehyde with an amine (e.g., 4-aminobenzoate) in the presence of acetic acid .
Reduction : Use sodium triacetoxyborohydride (STAB) as a selective reducing agent for imine intermediates .
Yield optimization : Adjust stoichiometry (e.g., 1:1.1 aldehyde-to-amine ratio) and reaction time to improve yields beyond 50% .
Basic: How is this compound characterized using analytical techniques?
Methodological Answer:
- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments the molecule at m/z 154 (MW = 154.25 g/mol) . Compare with NIST reference spectra for 4-isopropenyl derivatives .
- NMR : Use NMR to distinguish aldehyde (δ ~200 ppm) and isopropenyl carbons (δ ~110-150 ppm) .
- Gas Chromatography (GC) : Non-polar columns (e.g., DB-5) resolve stereoisomers via retention indices .
Advanced: How are stereochemical challenges addressed in synthesizing trans- vs. cis-isomers?
Methodological Answer:
Chiral Resolution : Use chiral stationary phases (e.g., cyclodextrin-based GC columns) to separate enantiomers .
Diastereomer Differentiation : Analyze NMR coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) .
Stereoselective Synthesis : Employ catalysts like L-proline for asymmetric aldol reactions in derivative synthesis .
Advanced: What functional group transformations are feasible for this compound?
Methodological Answer:
- Oxidation : Convert the aldehyde to a carboxylic acid using KMnO under acidic conditions .
- Reduction : Reduce the aldehyde to a primary alcohol (e.g., NaBH in ethanol) .
- Derivatization : Form oximes (e.g., with hydroxylamine hydrochloride) for volatility reduction in GC analysis .
Advanced: How can researchers resolve contradictions in mass spectral fragmentation patterns?
Methodological Answer:
Fragment Mapping : Compare experimental EI-MS data (e.g., m/z 154 base peak) with computational tools (e.g., CFM-ID) .
Isotopic Labeling : Use deuterated analogs to confirm fragmentation pathways (e.g., loss of CO vs. CH groups) .
Cross-Validation : Match spectra with databases (e.g., NIST Chemistry WebBook) for 4-isopropenyl analogs .
Advanced: How does structural modification impact biological activity in related compounds?
Methodological Answer:
- Spirocyclic Derivatives : Introducing spiro rings (e.g., 1,6-dioxaspiro[4.4]nona-3,7-dien-8-yl) enhances rigidity, affecting receptor binding .
- Ketone Analogues : Replace the aldehyde with a ketone (e.g., 6-oxo derivatives) to study electronic effects on bioactivity .
- SAR Studies : Compare inhibitory activity of perillaldehyde (4-isopropenyl) vs. hydrogenated analogs in enzyme assays .
Advanced: What strategies optimize reaction yields in large-scale syntheses?
Methodological Answer:
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in reductive aminations .
Catalyst Screening : Test alternatives to STAB (e.g., borane-THF) for cost-effective scaling .
Process Monitoring : Use in-situ FTIR to track imine formation and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
